![molecular formula C22H30S B12591497 2-[(2-Hexyl-4-methylphenyl)sulfanyl]-1,3,5-trimethylbenzene CAS No. 648436-69-5](/img/structure/B12591497.png)
2-[(2-Hexyl-4-methylphenyl)sulfanyl]-1,3,5-trimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Hexil-4-metilfenil)sulfanil]-1,3,5-trimetilbenceno es un compuesto orgánico con una estructura compleja que incluye un grupo sulfanyl unido a un anillo de benceno
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-[(2-Hexil-4-metilfenil)sulfanil]-1,3,5-trimetilbenceno generalmente implica el uso de técnicas avanzadas de síntesis orgánica. Un método común es la reacción de acoplamiento de Suzuki–Miyaura, que se utiliza ampliamente para formar enlaces carbono-carbono . Esta reacción implica el acoplamiento de un haluro de arilo con un compuesto de organoboro en presencia de un catalizador de paladio y una base. Las condiciones de reacción generalmente son suaves y se pueden llevar a cabo a temperatura ambiente.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reacciones de acoplamiento similares. El proceso está optimizado para un alto rendimiento y pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una calidad y eficiencia consistentes.
Análisis De Reacciones Químicas
Tipos de reacciones
2-[(2-Hexil-4-metilfenil)sulfanil]-1,3,5-trimetilbenceno experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, generalmente utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando nucleófilos o electrófilos.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio y otros agentes reductores.
Sustitución: Nucleófilos como haluros, aminas y electrófilos como haluros de alquilo.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir tioles o sulfuros.
Aplicaciones Científicas De Investigación
2-[(2-Hexil-4-metilfenil)sulfanil]-1,3,5-trimetilbenceno tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como reactivo en diversas reacciones químicas.
Biología: Investigado por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus potenciales aplicaciones terapéuticas, incluyendo el desarrollo de fármacos y sistemas de administración.
Industria: Utilizado en la producción de productos químicos especiales, polímeros y materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 2-[(2-Hexil-4-metilfenil)sulfanil]-1,3,5-trimetilbenceno implica su interacción con objetivos y vías moleculares específicas. El grupo sulfanyl juega un papel crucial en su reactividad y afinidad de unión. El compuesto puede interactuar con enzimas, receptores u otras biomoléculas, lo que lleva a diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos similares
- 2-(4-Metilfenil)sulfanil-1,3,5-trimetilbenceno
- Derivados de 2-(4-Metilsulfonilfenil)indol
- 5-[(4-Metilfenil)sulfinil]-1-fenil-1H-tetrazol
Singularidad
2-[(2-Hexil-4-metilfenil)sulfanil]-1,3,5-trimetilbenceno es único debido a sus características estructurales específicas, incluyendo los grupos hexil y metil, que contribuyen a sus distintas propiedades químicas y reactividad. Esta singularidad lo hace valioso para aplicaciones especializadas en investigación e industria .
Propiedades
Número CAS |
648436-69-5 |
|---|---|
Fórmula molecular |
C22H30S |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
2-(2-hexyl-4-methylphenyl)sulfanyl-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C22H30S/c1-6-7-8-9-10-20-15-16(2)11-12-21(20)23-22-18(4)13-17(3)14-19(22)5/h11-15H,6-10H2,1-5H3 |
Clave InChI |
UZKXCMRZVTZARJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=C(C=CC(=C1)C)SC2=C(C=C(C=C2C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



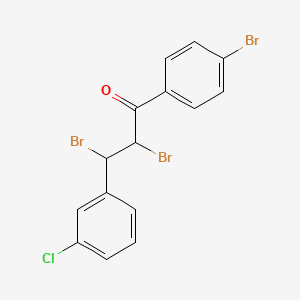

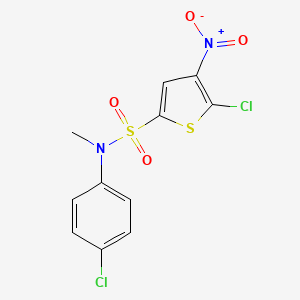
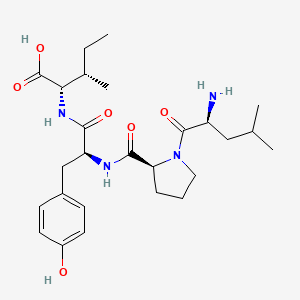
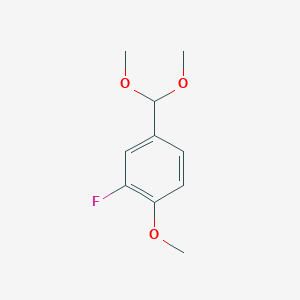
![(2Z)-3-({4-[(E)-Phenyldiazenyl]phenoxy}acetyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B12591457.png)
![2-Methyl-1-[4-(methylsulfanyl)phenyl]-3-(morpholin-4-yl)propan-1-one](/img/structure/B12591461.png)
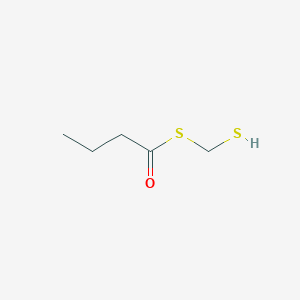
![5-[2-(Ethenyloxy)ethoxy]-1,1,1,2,2,3,3,4,4-nonafluoropentane](/img/structure/B12591490.png)
![2beta-[(R)-1-Iodobutyl]tetrahydrofuran](/img/structure/B12591500.png)
![2-({[(Pyridin-2-yl)methyl][(1,3-thiazol-2-yl)methyl]amino}methyl)quinolin-8-ol](/img/structure/B12591507.png)
![6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B12591509.png)
![1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12591518.png)
